molecular formula C15H13NO3S2 B10848620 Epalrestate

Epalrestate

Cat. No.: B10848620
M. Wt: 319.4 g/mol
InChI Key: CHNUOJQWGUIOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epalrestate is a carboxylic acid derivative and a noncompetitive, reversible aldose reductase inhibitor. It is primarily used for the treatment of diabetic neuropathy, a common long-term complication in patients with diabetes mellitus. This compound works by reducing the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epalrestate can be synthesized through a multi-step process involving the condensation of 2-methyl-3-phenylprop-2-enal with thiohydantoin, followed by oxidation and subsequent reactions to form the final product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods: In industrial settings, this compound is produced by crushing the compound to a particle size D90 of less than or equal to 15 micrometers. The final product is prepared through technologies like total mixing, tabletting, and coating to ensure better in-vitro dissolution, stability, and drug stability .

Chemical Reactions Analysis

Types of Reactions: Epalrestate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that may have different pharmacological properties .

Scientific Research Applications

Epalrestate has a wide range of scientific research applications, including:

Mechanism of Action

Epalrestate exerts its effects by inhibiting aldose reductase, the key enzyme in the polyol pathway. This inhibition reduces the accumulation of intracellular sorbitol, which is believed to cause diabetic complications. The molecular targets include aldose reductase and pathways involving oxidative stress and glutathione levels .

Comparison with Similar Compounds

Uniqueness of Epalrestate: this compound is unique among aldose reductase inhibitors due to its reversible and noncompetitive inhibition, which allows for effective reduction of sorbitol accumulation with minimal side effects. It is the only aldose reductase inhibitor currently available commercially .

Properties

IUPAC Name

2-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNUOJQWGUIOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861045
Record name [5-(2-Methyl-3-phenylprop-2-en-1-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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